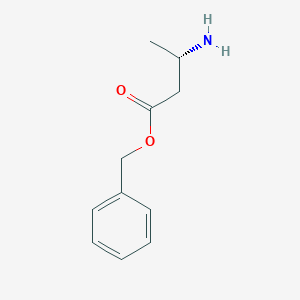

(S)-Benzyl 3-aminobutyrate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHFRXCNQZIVBV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Benzyl 3-aminobutyrate chemical properties

This document provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of (S)-Benzyl 3-aminobutyrate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and applications of this chiral molecule.

Core Chemical Properties

This compound is the benzyl ester of (S)-3-aminobutyric acid. The esterification of the carboxylic acid group with a benzyl group significantly alters its physical properties, particularly its lipophilicity, which can be crucial for its biological applications.

The fundamental identifiers and key physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 173239-31-1 | [1][2] |

| Molecular Formula | C11H15NO2 | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Boiling Point | 240 °C (464 °F) | |

| Density | 1.009 g/cm³ (at 25 °C) |

According to available safety data, this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be observed. The product is noted to be chemically stable under standard ambient conditions.

| Information | Recommendation | Reference |

| Inhalation | Move to fresh air. | |

| Skin Contact | Take off contaminated clothing and rinse skin with water. | |

| Eye Contact | Rinse out with plenty of water. | |

| Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | |

| Stability | The product is chemically stable under standard room temperature conditions. | |

| Storage | Store in a tightly closed container. |

Experimental Protocols

The synthesis of amino acid benzyl esters is a common procedure in peptide chemistry and drug development. Below is a detailed methodology for the preparation of the p-toluenesulfonate salt of this compound, adapted from a general procedure for amino acid esterification.[3]

This one-step procedure involves the direct esterification of (S)-3-aminobutyric acid using benzyl alcohol with azeotropic removal of water.[3]

Reagents and Equipment:

-

(S)-3-aminobutyric acid

-

p-toluenesulfonic acid (1.2 equivalents)

-

Benzyl alcohol (5 equivalents)

-

Cyclohexane

-

Ethyl acetate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Combine (S)-3-aminobutyric acid (1.0 eq), p-toluenesulfonic acid (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane in a round-bottom flask.[3]

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux for approximately 4 hours, continuously removing the water that forms via azeotropic distillation with cyclohexane.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate to the cooled solution to precipitate the this compound p-toluenesulfonate salt.[3]

-

Stir the resulting suspension for 1 hour to ensure complete precipitation.

-

Collect the white solid product by filtration and dry it under a vacuum.[3]

The chemical and chiral purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) is the recommended analytical method.

-

Chemical Purity: A standard reverse-phase HPLC method can be used to determine the presence of unreacted starting materials or byproducts.

-

Chiral Purity (Enantiomeric Excess): Chiral HPLC is necessary to confirm the enantiomeric integrity of the (S)-stereocenter. This often involves derivatization of the amino group with a chiral reagent to form diastereomers that can be separated on a standard HPLC column, or by using a specialized chiral column.

Biological Significance and Drug Development Context

While specific signaling pathways for this compound are not detailed in the literature, the chemical modification it represents—benzyl esterification of an amino acid—is a well-established strategy in medicinal chemistry.

Amino acids and their analogs often exhibit poor cell membrane permeability due to their zwitterionic nature at physiological pH. The addition of a benzyl ester group neutralizes the negative charge of the carboxylate, increasing the molecule's overall lipophilicity. This modification can enhance its ability to cross biological membranes, such as the blood-brain barrier or intestinal wall. Inside the cell, endogenous esterase enzymes can cleave the benzyl ester, releasing the parent amino acid to exert its biological effect.

Benzyl esters of various amino acids have been explored for therapeutic potential. For instance, benzyl esters of hydrophobic amino acids have demonstrated antisickling activity, suggesting they can permeate erythrocytes and interact with hemoglobin.[4] This class of compounds, by modifying biologically active amino acids like GABA analogs, holds potential for developing novel therapeutics for neurological disorders or other conditions where targeted delivery of small polar molecules is required. The parent molecule, (S)-3-aminobutyric acid, is a chiral beta-amino acid, a structural motif found in various biologically active compounds.

References

An In-Depth Technical Guide to (S)-Benzyl 3-aminobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of (S)-Benzyl 3-aminobutyrate. The information is tailored for researchers and professionals involved in drug discovery and development, with a focus on delivering precise data and actionable protocols.

Molecular Structure and Properties

This compound is the benzyl ester of (S)-3-aminobutyric acid. The introduction of the benzyl group significantly alters the physicochemical properties of the parent amino acid, primarily by increasing its lipophilicity, which can enhance its ability to cross cellular membranes.

Chemical and Physical Data

The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 193.24 g/mol | --INVALID-LINK-- |

| CAS Number | 173239-31-1 | --INVALID-LINK-- |

| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from structure |

Structural Representation

The three-dimensional structure of this compound is crucial for understanding its interaction with biological targets. A representation of the molecule is provided below.

Caption: 2D representation of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through the esterification of (S)-3-aminobutyric acid. A general and robust method involves the use of benzyl alcohol in the presence of an acid catalyst. The following protocol is based on established methods for the synthesis of amino acid benzyl esters.

Materials and Reagents

-

(S)-3-Aminobutyric acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Ethyl acetate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-3-aminobutyric acid (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), and a sufficient amount of toluene to suspend the reagents.

-

Addition of Benzyl Alcohol: Add an excess of benzyl alcohol (3.0-5.0 eq.) to the reaction mixture.

-

Azeotropic Distillation: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Ar-H |

| ~5.15 | s | 2H | -O-CH₂ -Ph |

| ~3.30 | m | 1H | CH (NH₂)- |

| ~2.50 | d | 2H | -CH₂ -COO- |

| ~1.50 | br s | 2H | -NH₂ |

| ~1.20 | d | 3H | -CH(NH₂)-CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C =O |

| ~136.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~66.5 | -O-C H₂-Ph |

| ~48.0 | -C H(NH₂)- |

| ~42.0 | -C H₂-COO- |

| ~20.0 | -CH(NH₂)-C H₃ |

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Interpretation |

| 194.11 | [M+H]⁺ |

| 177.11 | [M+H - NH₃]⁺ |

| 108.06 | [C₇H₈O]⁺ (benzyl alcohol fragment) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests that it may interact with the GABAergic system.

Relationship to GABAergic Signaling

GABA exerts its effects by binding to GABA-A and GABA-B receptors, leading to neuronal inhibition. The esterification of the carboxylic acid group and the presence of the benzyl moiety in this compound may allow it to act as a prodrug. Its increased lipophilicity could facilitate its passage across the blood-brain barrier, a significant challenge for the administration of GABA itself. Once in the central nervous system, it could be hydrolyzed by esterases to release (S)-3-aminobutyric acid, which may then modulate GABAergic neurotransmission.

Caption: Hypothetical pathway for the action of this compound.

Potential Therapeutic Applications

Given its potential to modulate the GABAergic system, this compound could be investigated for its therapeutic potential in conditions associated with GABA deficiency, such as:

-

Anxiety disorders

-

Epilepsy

-

Spasticity

-

Insomnia

Further research is required to validate these hypotheses and to determine the specific pharmacological profile of this compound.

Conclusion

This compound is a molecule of interest for researchers in medicinal chemistry and neuropharmacology. This guide provides a foundational understanding of its structure, a practical protocol for its synthesis, and a theoretical framework for its potential biological activity. The predictive nature of the spectroscopic data highlights the need for further experimental characterization of this compound to fully elucidate its properties and therapeutic potential.

(S)-Benzyl 3-aminobutyrate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 173239-31-1

This technical guide provides a comprehensive overview of (S)-Benzyl 3-aminobutyrate, a chiral molecule of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and general principles of medicinal chemistry to offer a thorough understanding of its potential synthesis, biological activity, and applications.

Physicochemical Properties

This compound is the benzyl ester of (S)-3-aminobutanoic acid. The introduction of the benzyl group is expected to increase its lipophilicity compared to the parent amino acid, a common strategy in prodrug design to enhance bioavailability and penetration of biological membranes, including the blood-brain barrier.

| Property | Value | Source |

| CAS Number | 173239-31-1 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | White to off-white powder (predicted) | [2] |

| Storage Temperature | 0-8°C (recommended for similar compounds) | [2] |

Synthesis and Manufacturing

A robust and stereoselective synthesis is crucial for the production of enantiomerically pure this compound. Based on established methods for the synthesis of the parent (S)-3-aminobutanoic acid and general enzymatic esterification protocols, a chemoenzymatic approach is proposed.[3][4]

Proposed Chemoenzymatic Synthesis Protocol

This proposed synthesis involves a two-stage process: the enzymatic resolution of a racemic intermediate to obtain the desired (S)-enantiomer of the parent acid, followed by a lipase-catalyzed esterification.

Stage 1: Enzymatic Resolution of (±)-3-Aminobutanoic Acid

This stage is adapted from the greener synthesis of (S)-3-aminobutanoic acid.[3]

-

Aza-Michael Addition: A thermal aza-Michael addition of benzylamine to an appropriate crotonate ester (e.g., ethyl crotonate) is performed to yield racemic ethyl 3-(benzylamino)butanoate.

-

Enzymatic Resolution: The racemic ester is subjected to enzymatic aminolysis using a lipase, such as immobilized Candida antarctica lipase B (CAL-B). This enzyme selectively catalyzes the aminolysis of the (S)-enantiomer.[3]

-

Hydrolysis: The resulting (S)-ester is then hydrolyzed under basic conditions to yield (S)-3-(benzylamino)butanoic acid.[3]

-

Deprotection: The N-benzyl group is removed via hydrogenation to yield (S)-3-aminobutanoic acid with high enantiomeric excess.[3]

Stage 2: Lipase-Catalyzed Esterification

-

(S)-3-aminobutanoic acid and benzyl alcohol are dissolved in a suitable organic solvent (e.g., toluene, hexane).

-

Immobilized lipase (e.g., Novozym 435, a commercially available CAL-B) is added to the mixture. Lipases are known to efficiently catalyze esterification reactions in non-aqueous media.[4]

-

The reaction is incubated at a controlled temperature (e.g., 40-60°C) with agitation.

-

Water, a byproduct of the reaction, is removed to drive the equilibrium towards ester formation. This can be achieved using molecular sieves or a Dean-Stark apparatus.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, the enzyme is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The crude this compound is purified by column chromatography.

Biological Activity and Potential Applications

While no direct biological activity data for this compound has been reported, its structural similarity to γ-aminobutyric acid (GABA) and other neuroactive β-amino acids suggests potential activity within the central nervous system (CNS).[5][6] Esterification of GABA and its analogues is a well-known strategy to create prodrugs with improved ability to cross the blood-brain barrier.[7][8]

| Compound/Class | Reported Biological Activity | Potential Implication for this compound | Source |

| GABA Esters | Increased brain uptake compared to GABA; act as prodrugs releasing GABA in the CNS, leading to CNS depressant effects. | May cross the blood-brain barrier and hydrolyze to (S)-3-aminobutanoic acid, potentially modulating GABAergic neurotransmission. | [7][8] |

| 3-Substituted GABA Analogues (e.g., Pregabalin) | Anticonvulsant, analgesic, and anxiolytic properties. | The 3-methyl group in this compound could confer similar pharmacological activities. | [5] |

| β-Amino Acids | Can modulate peptide conformation and exhibit a range of biological activities, including antimicrobial and enzyme inhibition. | Could serve as a building block for novel peptidomimetics with enhanced stability and therapeutic potential. | [6] |

| (S)-3-aminobutanoic acid | Potential neuropharmacological properties similar to GABA. | As a potential prodrug, this compound could deliver the active parent acid to the CNS. | [9] |

Hypothetical Mechanism of Action

It is hypothesized that this compound acts as a prodrug, delivering (S)-3-aminobutanoic acid to the CNS. Once in the brain, (S)-3-aminobutanoic acid may act as a GABA analogue, potentially interacting with GABA receptors or influencing GABA metabolism to exert its neuropharmacological effects.

Experimental Workflow for Evaluation

A systematic experimental workflow is necessary to validate the hypothesized properties of this compound.

Detailed Steps for the Experimental Workflow:

-

Synthesis and Purification: Synthesize this compound using the proposed chemoenzymatic method. Purify the compound using column chromatography and characterize it using NMR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.

-

In Vitro Assays:

-

Blood-Brain Barrier Permeability: Assess the ability of the compound to cross the blood-brain barrier using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Esterase Stability: Determine the rate of hydrolysis of the benzyl ester in plasma and brain homogenates to confirm its potential as a prodrug.

-

Receptor Binding Assays: Evaluate the binding affinity of (S)-3-aminobutanoic acid (the expected active metabolite) to GABA-A and GABA-B receptors.

-

-

In Vivo Studies:

-

Pharmacokinetic Studies: Determine the pharmacokinetic profile of this compound and the formation of (S)-3-aminobutanoic acid in animal models after systemic administration.

-

Pharmacodynamic Studies: Evaluate the in vivo effects of the compound in animal models of epilepsy, anxiety, and pain to assess its potential therapeutic efficacy.

-

Conclusion

This compound is a chiral molecule with potential as a neuroactive agent, likely acting as a prodrug for (S)-3-aminobutanoic acid. While direct experimental data is currently lacking, this technical guide provides a solid foundation for future research by outlining a plausible synthetic route, proposing a mechanism of action, and detailing a workflow for its comprehensive evaluation. Further investigation into this compound is warranted to explore its potential in drug discovery and development for neurological disorders.

References

- 1. This compound | 173239-31-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (3S)-3-aminobutanoic acid (3775-72-2) for sale [vulcanchem.com]

(S)-Benzyl 3-aminobutyrate: A Technical Guide to its Solubility Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (S)-Benzyl 3-aminobutyrate. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document focuses on the solubility of structurally related compounds to infer its likely solubility characteristics. Furthermore, it details a standard experimental protocol for solubility determination, providing a methodological framework for researchers to ascertain precise solubility values.

Data Presentation: Solubility of Related Compounds

To approximate the solubility profile of this compound, the following table summarizes the solubility of compounds with similar structural features, such as benzyl esters and aminobutyric acid derivatives. This comparative data can guide solvent selection for experimental and formulation purposes.

| Compound Name | Solvent | Temperature (°C) | Solubility |

| Benzyl isobutyrate | Water | Not Specified | Insoluble[1] |

| Glycerin | Not Specified | Insoluble[1] | |

| Organic Solvents | Not Specified | Soluble[1] | |

| Oils | Not Specified | Soluble[1] | |

| 4-Acetamidobutyric acid | Ethanol | Not Specified | ~1 mg/mL |

| DMSO | Not Specified | ~20 mg/mL | |

| Dimethyl formamide (DMF) | Not Specified | ~20 mg/mL | |

| PBS (pH 7.2) | Not Specified | ~10 mg/mL | |

| Ethyl 3-aminobutyrate | Water | Not Specified | Soluble |

| Organic Solvents | Not Specified | Soluble |

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound. It is considered the gold standard due to its ability to achieve a true thermodynamic equilibrium.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid form)

-

Selected solvent(s) of high purity

-

Vials with screw caps

-

Orbital shaker or other mechanical agitation device with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy)

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.

-

Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period to reach equilibrium. The time required for equilibration should be established by preliminary experiments, sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, the suspension is allowed to settle. The solid and liquid phases are then separated. This is a critical step and can be accomplished by centrifugation or filtration. Centrifugation is often preferred to avoid potential adsorption of the compound onto the filter membrane.

-

Sampling and Dilution: An aliquot of the clear supernatant is carefully removed. If necessary, the sample is diluted with the solvent to bring the concentration within the working range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method.

-

Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Spectroscopic Data and Experimental Protocols for (S)-Benzyl 3-aminobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Benzyl 3-aminobutyrate, a key chiral building block in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.40 - 7.25 | m | - | 5H | Ar-H |

| 5.12 | s | - | 2H | -CH ₂-Ph |

| 3.50 - 3.40 | m | - | 1H | CH (NH₂) |

| 2.55 - 2.40 | m | - | 2H | -CH ₂-COO- |

| 1.60 (approx.) | br s | - | 2H | -NH ₂ |

| 1.20 | d | 6.4 | 3H | -CH ₃ |

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C =O |

| 136.0 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.2 | Ar-C H |

| 128.0 | Ar-C H |

| 66.5 | -C H₂-Ph |

| 48.5 | C H(NH₂) |

| 40.0 | -C H₂-COO- |

| 20.5 | -C H₃ |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3300 | Medium, Broad | N-H Stretch (Amine) |

| 3030 | Medium | C-H Stretch (Aromatic) |

| 2970, 2930 | Medium | C-H Stretch (Aliphatic) |

| 1735 | Strong | C=O Stretch (Ester) |

| 1600, 1495, 1455 | Medium to Weak | C=C Stretch (Aromatic) |

| 1160 | Strong | C-O Stretch (Ester) |

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 194 | Moderate | [M+H]⁺ (Molecular Ion + 1) |

| 108 | High | [C₇H₈O]⁺ or [C₇H₇]⁺ + H₂O |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 86 | Moderate | [C₄H₈NO]⁺ |

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32.

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or chloroform).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean salt plate.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with either Electrospray Ionization (ESI) or Electron Impact (EI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Acquisition (ESI):

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Typically 3-4 kV.

Acquisition (EI):

-

Introduce a small amount of the sample directly into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

Data Processing:

-

Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides essential spectroscopic data and methodologies for the analysis of this compound, serving as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

(S)-Benzyl 3-aminobutyrate: A Technical Guide on its Potential Role as a GABA Analog

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of (S)-Benzyl 3-aminobutyrate based on established principles of medicinal chemistry and neuropharmacology. As of the date of this publication, specific experimental data on the biological activity of this compound as a Gamma-Aminobutyric Acid (GABA) analog is not extensively available in peer-reviewed literature. The information presented herein is intended to serve as a theoretical framework for guiding future research and development.

Introduction

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Its therapeutic potential is significant; however, GABA's inherent polarity and zwitterionic nature at physiological pH limit its ability to cross the blood-brain barrier (BBB). This has driven the development of GABA analogs, structurally similar molecules designed to overcome this limitation and modulate the GABAergic system.[3]

This compound is a chiral ester derivative of 3-aminobutyric acid. The incorporation of a benzyl ester group is a common strategy in medicinal chemistry to enhance the lipophilicity of a parent compound, thereby potentially increasing its ability to penetrate the BBB. This technical guide explores the theoretical basis for considering this compound as a GABA analog, outlines potential synthetic routes, and details the experimental protocols required to elucidate its pharmacological profile.

Chemical Properties and Synthesis

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 173239-31-1[4][5][6] |

| Molecular Formula | C₁₁H₁₅NO₂[4] |

| Molecular Weight | 193.24 g/mol [4] |

| Chirality | (S)-enantiomer |

Table 1: Physicochemical Properties of this compound.

Rationale for Synthesis

The synthesis of this compound is predicated on the hypothesis that the benzyl ester will act as a prodrug moiety. Once the molecule crosses the BBB, it is anticipated that endogenous esterases in the CNS would cleave the benzyl group, releasing (S)-3-aminobutyric acid, the active GABAergic agent.

Potential Synthetic Routes

The enantioselective synthesis of β-amino esters is a well-established field in organic chemistry.[7][8][9][10][11] A plausible synthetic approach for this compound could involve the following key steps:

-

Enantioselective Synthesis of (S)-3-Aminobutyric Acid: This can be achieved through various methods, including the use of chiral auxiliaries, asymmetric hydrogenation of enamines, or chemoenzymatic resolutions.[12][13] A chemoenzymatic route, for instance, could involve the aza-Michael addition of benzylamine to an acrylate, followed by enzymatic resolution.[13]

-

Esterification: The resulting (S)-3-aminobutyric acid can be esterified with benzyl alcohol. A common method is the Fischer-Speier esterification, which involves reacting the amino acid with the alcohol in the presence of an acid catalyst.[14] A patent for a related compound describes a method for preparing 3-[[(benzyloxy)carbonyl]amino]butanoic acid, which could be adapted for this synthesis.[15]

Theoretical Role as a GABA Analog

The primary rationale for investigating this compound as a GABA analog stems from its structural features:

-

3-Aminobutyric Acid Backbone: The core structure is an analog of GABA, with the amino group at the β-position relative to the carboxyl group.

-

Lipophilicity: The benzyl ester significantly increases the lipophilicity of the molecule compared to the parent amino acid. This is a key factor in designing drugs that can penetrate the BBB.[16][17]

It is hypothesized that this compound could act as a prodrug. Following administration and passage across the BBB, it would be hydrolyzed by esterases to release (S)-3-aminobutyric acid. The liberated (S)-3-aminobutyric acid could then interact with the GABAergic system.

Potential Mechanisms of Action

The released (S)-3-aminobutyric acid could potentially modulate GABAergic neurotransmission through several mechanisms:

-

GABA Receptor Agonism: Direct binding to and activation of GABA-A or GABA-B receptors.

-

GABA Transporter Inhibition: Inhibition of GABA reuptake from the synaptic cleft by blocking GABA transporters (GATs).

-

Modulation of GABA Metabolism: Inhibition of enzymes involved in GABA degradation, such as GABA transaminase (GABA-T).

Proposed Experimental Protocols for Pharmacological Evaluation

To validate the theoretical role of this compound as a GABA analog, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

4.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound and its hydrolyzed product, (S)-3-aminobutyric acid, to GABA-A and GABA-B receptors.

-

Methodology:

-

Prepare synaptic membrane fractions from rodent brains.

-

Incubate the membranes with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]muscimol for GABA-A, [³H]baclofen for GABA-B).

-

Add increasing concentrations of the test compound (this compound or (S)-3-aminobutyric acid).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from the IC₅₀ (half-maximal inhibitory concentration) values.

-

4.1.2. GABA Transporter Uptake Assay

-

Objective: To assess the inhibitory effect of the test compounds on GABA uptake by GATs.

-

Methodology:

-

Use synaptosomes or cells expressing specific GAT subtypes.

-

Pre-incubate the preparations with varying concentrations of the test compounds.

-

Add [³H]GABA and incubate for a short period.

-

Terminate the uptake by rapid washing with ice-cold buffer.

-

Lyse the cells/synaptosomes and measure the incorporated radioactivity.

-

Determine the IC₅₀ for the inhibition of GABA uptake.

-

4.1.3. Electrophysiology

-

Objective: To determine the functional activity (agonist, antagonist, or modulator) of the test compounds at GABA-A receptors.

-

Methodology:

-

Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subunit combinations.

-

Perform two-electrode voltage-clamp or patch-clamp recordings.

-

Apply GABA in the presence and absence of the test compounds.

-

Measure changes in the chloride current to determine the effect of the compounds on receptor function.

-

In Vivo Studies

4.2.1. Animal Models of Epilepsy

-

Objective: To evaluate the anticonvulsant effects of this compound.

-

Methodology:

-

Administer the compound to rodents via various routes (e.g., intraperitoneal, oral).

-

Induce seizures using chemical convulsants (e.g., pentylenetetrazol, picrotoxin) or maximal electroshock.

-

Observe and score seizure activity (e.g., latency to seizure, seizure severity).

-

4.2.2. Animal Models of Anxiety

-

Objective: To assess the anxiolytic potential of the compound.

-

Methodology:

-

Use behavioral tests such as the elevated plus-maze or light-dark box.

-

Administer the compound and observe changes in anxiety-related behaviors (e.g., time spent in open arms, number of transitions).

-

4.2.3. Pharmacokinetic Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its ability to cross the BBB.

-

Methodology:

-

Administer the compound to animals.

-

Collect blood and brain tissue samples at various time points.

-

Analyze the concentration of the parent compound and its metabolite, (S)-3-aminobutyric acid, using LC-MS/MS.

-

Data Presentation (Illustrative)

The following tables are provided as templates for the presentation of quantitative data that would be generated from the proposed experiments. The values are hypothetical and for illustrative purposes only.

Table 2: Illustrative In Vitro Binding and Functional Data

| Compound | GABA-A Binding (Ki, nM) | GABA-B Binding (Ki, nM) | GAT-1 Inhibition (IC₅₀, µM) | GABA-A Functional Activity (EC₅₀, µM) |

| This compound | >10,000 | >10,000 | 50.2 | No direct activity |

| (S)-3-aminobutyric acid | 500 | 150 | 25.8 | 12.5 (partial agonist) |

| GABA (control) | 15 | 5 | 1.2 | 1.0 (full agonist) |

Table 3: Illustrative In Vivo Efficacy Data (Maximal Electroshock Seizure Model)

| Treatment | Dose (mg/kg, i.p.) | % Protection from Seizure |

| Vehicle | - | 0 |

| This compound | 10 | 20 |

| 30 | 60 | |

| 100 | 90 | |

| Phenobarbital (control) | 20 | 100 |

Conclusion

This compound represents a rational starting point for the development of a novel CNS therapeutic based on the principles of GABA analog design. Its potential to act as a prodrug and deliver the active moiety, (S)-3-aminobutyric acid, to the brain warrants further investigation. The experimental protocols outlined in this guide provide a comprehensive framework for elucidating its pharmacological profile and validating its therapeutic potential. Future research should focus on the efficient enantioselective synthesis of this compound and its rigorous evaluation in the described in vitro and in vivo models.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of amide derivatives of P-GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 173239-31-1 [chemicalbook.com]

- 5. This compound CAS#: 173239-31-1 [amp.chemicalbook.com]

- 6. This compound | 173239-31-1 [amp.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical enantioselective synthesis of beta-substituted-beta-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. (3S)-3-aminobutanoic acid (3775-72-2) for sale [vulcanchem.com]

- 13. (3S)-3-aminobutanoic acid | 3775-72-2 | Benchchem [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis routes of (3S)-3-aminobutanoic acid [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. The influence of neuroactive steroid lipophilicity on GABAA receptor modulation: evidence for a low-affinity interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of (S)-Benzyl 3-aminobutyrate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for (S)-Benzyl 3-aminobutyrate. This technical guide has been constructed to explore its potential biological activity based on its structural similarity to γ-aminobutyric acid (GABA) and other known modulators of the GABAergic system. The experimental data presented is hypothetical and illustrative, intended to serve as a framework for potential future research.

Introduction

This compound is a chiral derivative of β-aminobutyric acid, an isomer of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] The structure of this compound, featuring a benzyl ester, suggests increased lipophilicity compared to its parent amino acid. This modification could enhance its ability to cross the blood-brain barrier, making it a candidate for investigation as a centrally acting therapeutic agent.

Given its structural analogy to GABA, a primary hypothesis is that this compound modulates the GABAergic system. A key enzyme in GABA metabolism is GABA transaminase (GABA-T), which degrades GABA in neurons and astrocytes.[1] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, enhancing inhibitory neurotransmission.[2][3] This mechanism is the basis for anticonvulsant drugs like vigabatrin.[3] This guide will explore the potential of this compound as a hypothetical inhibitor of GABA-T.

Proposed Mechanism of Action: GABA Transaminase Inhibition

We hypothesize that this compound acts as an inhibitor of 4-aminobutyrate transaminase (GABA-T). By blocking this enzyme, the compound would reduce the degradation of GABA, leading to its accumulation in the presynaptic neuron and astrocyte.[1] This elevation in cytosolic GABA can enhance both vesicular and non-vesicular GABA release, the latter occurring through the reversal of GABA transporters (GATs).[2] The resulting increase in extracellular GABA potentiates the activation of GABA-A and GABA-B receptors, leading to a net inhibitory effect on the central nervous system. This enhanced inhibition may have therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]

Visualized Signaling Pathway

The following diagram illustrates the GABA-Glutamine cycle and the proposed site of action for this compound.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound based on established assay parameters for known GABA-T inhibitors.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | Assay Type | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|---|

| This compound | Human GABA-T | Spectrophotometric | 15.2 | Competitive (Hypothesized) |

| Vigabatrin (Control) | Human GABA-T | Spectrophotometric | 10.5 | Irreversible |

Table 2: Cellular Activity and Cytotoxicity

| Compound | Cell Line | Assay Type | EC₅₀ (µM) (GABA Efflux) | CC₅₀ (µM) (Cytotoxicity) |

|---|---|---|---|---|

| This compound | SH-SY5Y (Neuroblastoma) | [³H]-GABA Release | 25.8 | > 100 |

| Vigabatrin (Control) | SH-SY5Y (Neuroblastoma) | [³H]-GABA Release | 18.9 | > 100 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below.

Protocol: GABA Transaminase (GABA-T) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against GABA-T.

-

Enzyme Source: Recombinant human GABA-T expressed in E. coli.

-

Principle: The assay measures the production of succinic semialdehyde, which is subsequently reduced by a dehydrogenase, causing a change in NAD⁺/NADH absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM β-mercaptoethanol, 10 µM pyridoxal 5'-phosphate.

-

Substrates: 10 mM GABA, 2 mM α-ketoglutarate.

-

Coupling System: 1 U/mL succinic semialdehyde dehydrogenase (SSADH), 1.5 mM NAD⁺.

-

Test Compound: this compound dissolved in DMSO (0.1% final concentration).

-

-

Procedure:

-

Add 50 µL of Assay Buffer to the wells of a 96-well UV-transparent plate.

-

Add 2 µL of test compound at various concentrations (e.g., 0.1 µM to 100 µM).

-

Add 20 µL of GABA-T enzyme solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 28 µL of a substrate mix containing GABA, α-ketoglutarate, SSADH, and NAD⁺.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 20 minutes using a plate reader.

-

Calculate the reaction rate (V) from the linear portion of the absorbance curve.

-

Determine the percent inhibition relative to a DMSO vehicle control and calculate the IC₅₀ value using non-linear regression analysis.

-

Protocol: [³H]-GABA Efflux Assay in SH-SY5Y Cells

This protocol measures the ability of the test compound to induce GABA release from cultured neurons, an indicator of increased intracellular GABA levels.

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS until 80-90% confluency in 24-well plates.

-

GABA Loading:

-

Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate cells for 1 hour at 37°C in KRH buffer containing 0.1 µM [³H]-GABA.

-

-

Compound Treatment and Efflux Measurement:

-

Wash the cells four times with fresh KRH buffer to remove extracellular [³H]-GABA.

-

Add KRH buffer containing the test compound (this compound, 0.1 µM to 100 µM) or vehicle (DMSO).

-

Collect aliquots of the supernatant at specific time points (e.g., 5, 10, 20, 30 minutes).

-

After the final time point, lyse the cells with 0.1 M NaOH to determine the remaining intracellular radioactivity.

-

Measure the radioactivity of the supernatant and cell lysate samples using a liquid scintillation counter.

-

-

Data Analysis:

-

Express the efflux of [³H]-GABA as a percentage of the total radioactivity (supernatant + lysate) at each time point.

-

Plot the percentage of GABA release against the compound concentration to determine the EC₅₀ value.

-

Visualized Experimental Workflow

The following diagram outlines a standard workflow for the preclinical evaluation of a novel GABA-T inhibitor.

References

- 1. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Benzyl 3-aminobutyrate: A Versatile Chiral Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Benzyl 3-aminobutyrate, a chiral derivative of β-aminobutyric acid, has emerged as a crucial building block in medicinal chemistry. Its stereochemically defined structure provides a valuable scaffold for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system. This guide delves into the synthesis, applications, and therapeutic potential of compounds derived from this versatile intermediate, offering a comprehensive resource for professionals in drug discovery and development.

Core Properties and Synthesis

This compound is the benzyl ester of (S)-3-aminobutyric acid. The presence of the chiral center at the C3 position is fundamental to its utility, as stereochemistry plays a pivotal role in the biological activity of many pharmaceuticals[1]. The benzyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under various conditions, making it a versatile intermediate in multi-step syntheses.

Synthesis of (S)-3-Aminobutyric Acid Precursor:

The enantiomerically pure precursor, (S)-3-aminobutyric acid, is often synthesized using chemoenzymatic methods to ensure high stereoselectivity. One established "green" approach involves an initial aza-Michael addition to a prochiral substrate, followed by an enzymatic resolution using an aminolysis reaction catalyzed by Candida antarctica lipase B. The process is typically completed by hydrolysis of the resulting ester and removal of any protecting groups via hydrogenation[1].

Esterification to this compound:

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and efficient one-step Fischer-Speier esterification method for amino acid benzyl esters can be adapted. This method involves the treatment of the amino acid with benzyl alcohol and a catalytic amount of p-toluenesulfonic acid in a solvent that allows for the azeotropic removal of water, such as cyclohexane[2][3][4]. This approach is favored for its operational simplicity and use of less hazardous solvents compared to traditional methods that employ benzene or carbon tetrachloride[2][4].

Applications in the Synthesis of Bioactive Molecules

The 3-aminobutyric acid scaffold is a key component in several approved drugs, highlighting the importance of its derivatives like this compound in pharmaceutical development.

1. Precursor to Dipeptidyl Peptidase 4 (DPP-4) Inhibitors:

Derivatives of β-amino acids are central to the structure of dipeptidyl peptidase 4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. Sitagliptin, a prominent example, utilizes a chiral β-amino acid precursor in its synthesis[1]. Research into novel DPP-4 inhibitors has explored derivatives of (S)-phenylalanine, which share structural similarities with compounds that could be synthesized from this compound. The following table summarizes the in vitro activity of a series of novel benzyl-substituted (S)-phenylalanine derivatives as potent DPP-4 inhibitors.

| Compound | Structure | DPP-4 IC50 (nM) | DPP-7 Selectivity | DPP-8 Selectivity | DPP-9 Selectivity |

| 6g | 4-fluorobenzyl substituted phenylalanine derivative | 3.79 | >10000 | >10000 | >10000 |

| Sitagliptin | Marketed Drug | 19.0 | - | - | - |

| 6a | Unsubstituted benzyl derivative | 10.11 | - | - | - |

| 6b | 2-fluorobenzyl derivative | 12.35 | - | - | - |

| 6c | 3-fluorobenzyl derivative | 15.28 | - | - | - |

| 6d | 2-chlorobenzyl derivative | 25.52 | - | - | - |

| 6e | 3-chlorobenzyl derivative | 18.91 | - | - | - |

| 6f | 4-chlorobenzyl derivative | 9.83 | - | - | - |

Data adapted from a study on novel benzyl-substituted (S)-phenylalanine derivatives as DPP-4 inhibitors.[5]

2. Synthesis of HIV Integrase Inhibitors:

The enantiomer of the core aminobutyric acid structure, (R)-3-aminobutanol, is a key intermediate in the synthesis of Dolutegravir, a potent HIV-1 integrase strand transfer inhibitor[6]. This underscores the significance of the 3-aminobutanol scaffold in antiviral drug development. A patent for the synthesis of (R)-3-aminobutanol describes a four-step process starting from (R)-3-aminobutyric acid, involving esterification, amino protection, reduction, and deprotection, achieving high chemical and optical purity[6].

3. Incorporation into Peptides and Peptidomimetics:

β-amino acids like (S)-3-aminobutyric acid are incorporated into peptides to create β-peptides or mixed α/β-peptides. These modified peptides often exhibit enhanced stability against enzymatic degradation and can adopt well-defined secondary structures, making them valuable in the design of peptidomimetics with therapeutic potential[1]. The benzyl ester of (S)-3-aminobutyric acid is a suitable building block for solid-phase peptide synthesis.

Experimental Protocols and Methodologies

General Protocol for Fischer-Speier Esterification of (S)-3-Aminobutyric Acid:

This protocol is adapted from the general method for the synthesis of amino acid benzyl esters[2][4].

Materials:

-

(S)-3-Aminobutyric acid

-

Benzyl alcohol (5 equivalents)

-

p-Toluenesulfonic acid monohydrate (1.2 equivalents)

-

Cyclohexane

-

Ethyl acetate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-3-aminobutyric acid, p-toluenesulfonic acid monohydrate, and cyclohexane.

-

Add benzyl alcohol to the mixture.

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to the cooled mixture to precipitate the this compound p-toluenesulfonate salt.

-

Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum.

-

The free base can be obtained by dissolving the salt in water and adjusting the pH with a suitable base, followed by extraction with an organic solvent.

Visualizing Workflows and Pathways

Experimental Workflow for the Synthesis and Application of this compound:

Signaling Pathway: General Modulation of GABA-A Receptors:

Derivatives of 3-aminobutyric acid are often designed to modulate GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The following diagram illustrates the general mechanism of GABA-A receptor modulation.

Conclusion

This compound stands as a valuable and versatile chiral building block in medicinal chemistry. Its utility is demonstrated through its role as a precursor in the synthesis of complex, biologically active molecules, including those with potential applications as anti-diabetic and anti-viral agents. The ability to introduce a stereochemically defined β-amino acid moiety into a molecular structure is crucial for optimizing drug-receptor interactions and achieving desired pharmacological profiles. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound in drug discovery and development is set to expand further.

References

- 1. (3S)-3-aminobutanoic acid (3775-72-2) for sale [vulcanchem.com]

- 2. air.unimi.it [air.unimi.it]

- 3. researchgate.net [researchgate.net]

- 4. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Chiral β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino acids are crucial building blocks in contemporary drug discovery and development. Their incorporation into peptides can induce stable secondary structures, such as helices and sheets, and enhance resistance to enzymatic degradation.[1] The β-amino acid motif is present in a variety of biologically active natural products, including β-lactam antibiotics and anticancer agents.[1] Consequently, the development of efficient and stereoselective synthetic routes to enantiopure β-amino acids is of paramount importance to the pharmaceutical and biotechnology industries.

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing chiral β-amino acids, complete with detailed experimental protocols for key reactions, quantitative data to facilitate methodological comparison, and visualizations of reaction pathways.

Key Synthetic Strategies

The synthesis of chiral β-amino acids can be broadly categorized into several key strategies, each with its own advantages and limitations. These include asymmetric hydrogenation, conjugate addition reactions, Mannich reactions, the Arndt-Eistert homologation of α-amino acids, and biocatalytic methods.

Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines or β-enamido esters is a powerful and atom-economical method for the synthesis of chiral β-amino acids. This method typically employs transition metal catalysts, most commonly rhodium (Rh) and ruthenium (Ru), with chiral phosphine ligands to induce enantioselectivity.

| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |

| Rh/Josiphos-type | Unprotected β-enamino esters | High | 93-97 | [1] |

| Rh/Josiphos-type | Unprotected β-enamino amides | High | 93-97 | [1] |

| Rh/(R)-Me-CATPHOS | (E)-β-aryl-β-(enamido)phosphonates | >99 | >99 | |

| Rh/(R)-(S)-JOSIPHOS | (Z)-β-aryl-β-(enamido)phosphonates | >99 | >99 | |

| Rh/IndolPhos | Various enamides | High | up to 99 | [2][3] |

| Ir/IndolPhos | Various enamides | High | up to 99 | [2][3] |

Synthesis of a β-Amino Ester using a Rh-Josiphos Catalyst

-

Materials: Unprotected β-enamino ester, [Rh(COD)Cl]₂, Josiphos-type ligand, methanol, hydrogen gas.

-

Procedure:

-

In a glovebox, a pressure-resistant vial is charged with the [Rh(COD)Cl]₂ precursor and the chiral Josiphos-type ligand in methanol.

-

The mixture is stirred at room temperature to form the active catalyst.

-

The unprotected β-enamino ester substrate is added to the vial.

-

The vial is placed in an autoclave, which is then purged with hydrogen gas.

-

The reaction is stirred under a hydrogen atmosphere (pressure may vary) at a specified temperature until completion, monitored by TLC or HPLC.

-

Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral β-amino ester.

-

The enantiomeric excess is determined by chiral HPLC analysis.

-

Conjugate Addition (Aza-Michael Reaction)

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a widely used method for constructing the C-N bond in β-amino acids. The reaction can be rendered enantioselective through the use of chiral catalysts, such as chiral Lewis acids, organocatalysts, or by employing a chiral auxiliary on the nitrogen nucleophile or the Michael acceptor.

| Catalyst/Chiral Auxiliary | Michael Acceptor | Nucleophile | Yield (%) | ee (%) | Reference |

| Chiral Pd complex | α,β-unsaturated oxazolidinones | Aromatic amines | 50-93 | 9-93 | [4] |

| (S,S)-(+)-pseudoephedrine | α,β-unsaturated amides | Lithium benzylamides | 15-88 | 30-98 | [4] |

| Cinchona alkaloid-based catalyst | α,β-unsaturated ketones | 4-nitrophthalimide | 49-98 | 95-99 | [5] |

| Cu-NHC complexes | Cyclohex-2-enone | Diethylzinc | up to 76 | - | [6] |

| Cu-NHC complexes | Cyclopent-2-enone | Diethylzinc | up to 65 | - | [6] |

Synthesis of a Chiral β-Amino Ketone using a Cinchona Alkaloid-Derived Catalyst

-

Materials: α,β-Unsaturated ketone, 4-nitrophthalimide, 9-epi-9-amino-9-deoxyquinine catalyst, trifluoroacetic acid (TFA), toluene.

-

Procedure:

-

To a solution of the α,β-unsaturated ketone in toluene at room temperature are added the 9-epi-9-amino-9-deoxyquinine catalyst (10 mol%) and TFA (40 mol%).

-

The nitrogen nucleophile, 4-nitrophthalimide, is then added to the reaction mixture.

-

The reaction is stirred at the specified temperature and monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the desired β-amino ketone adduct.

-

The enantiomeric excess is determined by chiral HPLC analysis.

-

Mannich Reaction

The Mannich reaction provides a direct route to β-amino carbonyl compounds through the reaction of an enolate or enolizable carbonyl compound with an imine. Asymmetric variants can be achieved by using chiral catalysts (e.g., proline and its derivatives, cinchona alkaloid-based thioureas), chiral auxiliaries, or chiral imines.

| Catalyst | Ketone/Aldehyde | Imine | dr (anti:syn) | ee (%) | Yield (%) | Reference |

| L-Proline | Acetaldehyde | N-Boc-imines | - | High | High | [7] |

| L-Proline | Cyclohexanone | N-PMP-glyoxylate imine | >95:5 (anti) | 99 | 95 | [8] |

| Chiral bifunctional thiourea | 3-indolinone-2-carboxylate | N-Boc-benzaldimine | 92:8 | up to 99 | Good | [9][10] |

| 3-Methyl-β-proline | Ketones/Aldehydes | Glyoxylate imine | High (anti) | High | High | [8] |

Synthesis of a β-Amino Aldehyde

-

Materials: Aldehyde, N-Boc-imine, L-proline (catalyst), DMSO or other suitable solvent.

-

Procedure:

-

To a solution of the aldehyde in the chosen solvent is added L-proline (typically 20-30 mol%).

-

The N-Boc-imine is then added to the mixture.

-

The reaction is stirred at room temperature until the starting materials are consumed, as monitored by TLC or NMR.

-

The reaction mixture is then worked up, typically by adding water and extracting with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford the β-amino aldehyde.

-

Diastereomeric ratio and enantiomeric excess are determined by NMR and chiral HPLC, respectively.

-

Arndt-Eistert Homologation

The Arndt-Eistert homologation is a classic method for the one-carbon chain extension of carboxylic acids, and it is frequently employed for the synthesis of β-amino acids from readily available α-amino acids. The process involves the conversion of an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water) yields the homologous β-amino acid.

-

Materials: N-Boc-protected α-amino acid, isobutyl chloroformate, N-methylmorpholine (NMM), diazomethane solution in diethyl ether, silver benzoate, dioxane, water.

-

Procedure:

-

Formation of the Mixed Anhydride: The N-Boc-α-amino acid is dissolved in anhydrous THF and cooled to -15 °C. N-methylmorpholine is added, followed by the dropwise addition of isobutyl chloroformate. The mixture is stirred at this temperature for 15-30 minutes.

-

Formation of the Diazoketone: The freshly prepared, cold solution of diazomethane in diethyl ether is added to the mixed anhydride solution at -15 °C. The reaction is allowed to warm to room temperature and stirred for several hours or overnight. The reaction is then carefully quenched with acetic acid to destroy excess diazomethane. The solvent is removed under reduced pressure.

-

Wolff Rearrangement: The crude diazoketone is dissolved in a mixture of dioxane and water. Silver benzoate (catalytic amount) is added, and the mixture is heated (e.g., 80 °C) until the evolution of nitrogen ceases.

-

Work-up and Purification: After cooling, the reaction mixture is acidified and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude β-amino acid is then purified by recrystallization or column chromatography.

-

Biocatalytic Methods

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral β-amino acids. Enzymes such as transaminases and lipases can be employed for either the kinetic resolution of racemic mixtures or the asymmetric synthesis from prochiral precursors.

In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with an enzyme, leaving the other enantiomer unreacted and in high enantiomeric excess. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used for the resolution of racemic β-amino esters via enantioselective acylation or hydrolysis.

-

Materials: Racemic β-amino methyl ester, Candida antarctica lipase B (immobilized, e.g., Novozym 435), acylating agent (e.g., ethyl acetate or vinyl acetate), organic solvent (e.g., MTBE).

-

Procedure:

-

The racemic β-amino methyl ester and the acylating agent are dissolved in the organic solvent.

-

Immobilized CAL-B is added to the solution.

-

The suspension is shaken or stirred at a controlled temperature (e.g., 40 °C).

-

The reaction progress and enantiomeric excess of the substrate and product are monitored by chiral HPLC or GC.

-

The reaction is stopped at approximately 50% conversion to obtain both the acylated product and the unreacted starting material with high enantiomeric excess.

-

The enzyme is filtered off, and the filtrate is concentrated.

-

The product and the unreacted starting material are separated by column chromatography.

-

ω-Transaminases (ω-TAs) can catalyze the asymmetric amination of β-keto esters or β-keto acids to produce chiral β-amino acids with high enantioselectivity. This approach is highly attractive as it can theoretically achieve 100% conversion to the desired enantiomer.

| Enzyme Source | Substrate | Product | Conversion (%) | ee (%) | Reference |

| Burkholderia graminis | rac-β-phenylalanine | (R)-β-phenylalanine | ~50 | >99 | |

| Engineered ω-TA | β-keto esters | β-amino esters | High | High | [11] |

| Sphaerobacter thermophilus ω-TA | rac-β- and γ-amino acids | Enantioenriched amino acids | - | - | [12] |

-

Materials: β-Keto ester, ω-transaminase (whole cells or purified enzyme), amino donor (e.g., isopropylamine), pyridoxal-5'-phosphate (PLP) cofactor, buffer solution.

-

Procedure:

-

A reaction mixture is prepared containing the buffer, PLP, the amino donor, and the ω-transaminase.

-

The β-keto ester substrate is added to initiate the reaction.

-

The reaction is incubated at an optimal temperature and pH with gentle agitation.

-

The reaction progress is monitored by HPLC.

-

Upon completion, the enzyme is removed by centrifugation (for whole cells) or other methods.

-

The product is isolated from the supernatant, for example, by extraction or ion-exchange chromatography.

-

The enantiomeric excess of the resulting β-amino acid is determined by chiral HPLC.

-

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Caption: Workflow for Asymmetric Hydrogenation.

Caption: Workflow for Aza-Michael Addition.

Caption: Workflow for Asymmetric Mannich Reaction.

Caption: Workflow for Arndt-Eistert Homologation.

Caption: Biocatalytic Synthesis Pathways.

Conclusion

The synthesis of chiral β-amino acids is a dynamic and evolving field, driven by their increasing importance in medicinal chemistry and materials science. The choice of synthetic route depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials and catalysts. While traditional methods like the Arndt-Eistert homologation remain valuable, modern catalytic asymmetric methods, including hydrogenation, conjugate additions, and Mannich reactions, offer highly efficient and stereoselective pathways. Furthermore, the emergence of biocatalysis provides environmentally benign and often exceptionally selective alternatives. This guide provides researchers and drug development professionals with a foundational understanding of the key synthetic methodologies, enabling them to select and implement the most appropriate strategy for their specific needs.

References

- 1. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric hydrogenation of enamides, alpha-enol and alpha-enamido ester phosphonates catalyzed by IndolPhos-Rh complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]

- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 20.210.105.67 [20.210.105.67]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (S)-Benzyl 3-aminobutyrate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides two detailed protocols for the synthesis of (S)-Benzyl 3-aminobutyrate from the chiral starting material, (S)-3-aminobutyric acid. This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. The primary methods detailed are an acid-catalyzed esterification using p-toluenesulfonic acid with azeotropic water removal, and a second method employing thionyl chloride. These protocols offer high yields and produce a product of high purity, suitable for further use in drug development and organic synthesis.

Chemical Reaction Scheme

The esterification of (S)-3-aminobutyric acid with benzyl alcohol proceeds as follows:

Method 1: p-Toluenesulfonic Acid Catalysis (S)-3-aminobutyric acid + Benzyl alcohol --(p-TsOH, Toluene, Reflux)--> this compound p-toluenesulfonate salt

Method 2: Thionyl Chloride Method (S)-3-aminobutyric acid + Benzyl alcohol --(SOCl₂, Reflux)--> this compound hydrochloride salt

Experimental Protocols

Two primary methods for the synthesis are presented below.

Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid and Dean-Stark Apparatus

This method utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst and cyclohexane as a solvent to facilitate the removal of water via azeotropic distillation, driving the reaction to completion.[1][2] This approach is advantageous as it avoids harsh chlorinating agents.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |

| (S)-3-Aminobutyric acid | 103.12 | 3775-72-2 | Starting material[3] |

| Benzyl Alcohol | 108.14 | 100-51-6 | Reagent and solvent |

| p-Toluenesulfonic acid monohydrate | 190.22 | 6192-52-5 | Catalyst |

| Cyclohexane | 84.16 | 110-82-7 | Azeotroping solvent[1] |

| Ethyl Acetate | 88.11 | 141-78-6 | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |

Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-aminobutyric acid (5.16 g, 0.05 mol), benzyl alcohol (27.0 g, 0.25 mol, 5 equiv.), p-toluenesulfonic acid monohydrate (11.41 g, 0.06 mol, 1.2 equiv.), and cyclohexane (30 mL).[1]

-

Azeotropic Reflux: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.[1]

-

Reaction Monitoring: Continue refluxing for approximately 4-6 hours, or until no more water is collected in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate (80 mL) to the flask and stir for 1 hour to precipitate the this compound p-toluenesulfonate salt.[1]

-

Collect the white solid precipitate by vacuum filtration and wash with a small amount of cold ethyl acetate.

-

-

Isolation of Free Amine (Optional):

-

Dissolve the salt in water and transfer to a separatory funnel.

-